molecular formula C10H15ClN2O2S B13939465 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide

5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide

Cat. No.: B13939465
M. Wt: 262.76 g/mol
InChI Key: QPJNTAGCYKLGJV-UHFFFAOYSA-N
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Description

5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different amino derivatives.

Scientific Research Applications

5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-N-(tert-butyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a chlorine atom.

    5-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

5-amino-N-tert-butyl-2-chlorobenzenesulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3

InChI Key

QPJNTAGCYKLGJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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